![molecular formula C10H9N B016244 N-Benzylidene-2-propynylamine CAS No. 57734-99-3](/img/structure/B16244.png)
N-Benzylidene-2-propynylamine
Overview
Description
Scientific Research Applications
Proteomics Research
N-Benzylidene-2-propynylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, in the identification of protein interactions, and in the discovery of biomarkers for disease.
Drug Preparation
N-Benzylidene-2-propynylamine is a useful intermediate in the preparation of drugs . Intermediates are compounds that are used in the synthesis of the final active pharmaceutical ingredient. They can be used to create a variety of drugs with different therapeutic effects.
Pesticide Preparation
This compound is also used as an intermediate in the preparation of pesticides. Pesticides are substances used to control pests, including insects, weeds, and plant diseases. The properties of N-Benzylidene-2-propynylamine could contribute to the effectiveness of these pesticides.
Antifungal Activity
N-Benzylidene derivatives have shown good antifungal activity . They could be used in the development of new fungicides, which are substances that kill fungi or inhibit their growth.
Mosquito Deterrent and Larvicidal Activity
N-Benzylidene derivatives have also demonstrated mosquito deterrent and larvicidal activity . This means they could be used in the development of new insecticides, particularly those aimed at controlling mosquito populations.
Chemical Synthesis of Peptides and Proteins
N-Benzylidene-2-propynylamine has potential use in the chemical synthesis of peptides and proteins . It could be used as a Cys switchable protection, facilitating the chemical synthesis of peptides and proteins by efficiently disrupting peptide aggregation.
properties
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
Record name | N-Benzylidene-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidene-2-propynylamine | |
CAS RN |
57734-99-3 | |
Record name | N-Benzylidene-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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